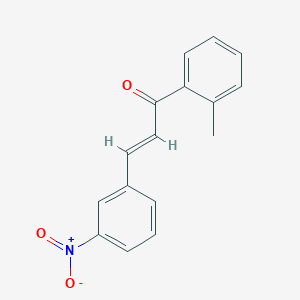
(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Recent developments in the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, have shown promise in synthetic chemistry. These groups are instrumental in controlled synthesis, where light is used to remove the protecting group and proceed with the reaction. This methodology is particularly valuable in the synthesis of complex molecules, where selective activation or deactivation of functional groups is required (Amit, Zehavi, & Patchornik, 1974).
Nitrated Phenols in the Atmosphere
Nitrated phenols, including 3-nitrophenyl derivatives, have been extensively studied for their occurrence and behavior in the atmosphere. These compounds are formed through various processes, including combustion and secondary atmospheric reactions. Their environmental impact, particularly in terms of air quality and potential health effects, is a significant area of research. Techniques like HPLC and GC-MS are commonly used for their analysis (Harrison et al., 2005).
Green Chemistry in Synthesis
The synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, often involves intermediates related to (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Research in green chemistry aims to develop more environmentally friendly and sustainable synthetic methods. This includes minimizing the use of hazardous substances and improving the efficiency of chemical processes (Qiu et al., 2009).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are used in the degradation of persistent organic pollutants in water. The understanding of degradation pathways and by-products formed during AOPs, including those involving nitrophenyl compounds, is crucial for assessing the effectiveness and safety of these treatment methods. Research focuses on optimizing these processes to minimize harmful by-products and enhance the degradation of target compounds (Qutob et al., 2022).
Methane Mitigation in Agriculture
The compound 3-Nitrooxypropanol, related to nitrophenyl derivatives, is highlighted for its role in reducing methane emissions in ruminants, contributing to more sustainable farming practices. This compound inhibits a key enzyme in the methanogenesis pathway, demonstrating the potential of chemical interventions in reducing greenhouse gas emissions from agriculture (Marco-Contelles, 2023).
Propriétés
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEXWGXSQOIHEP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)
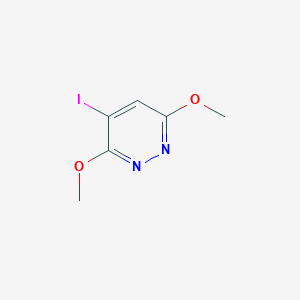

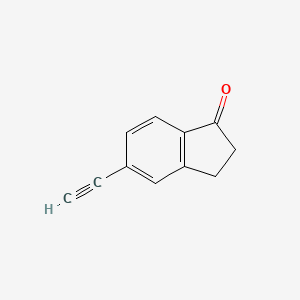

![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)
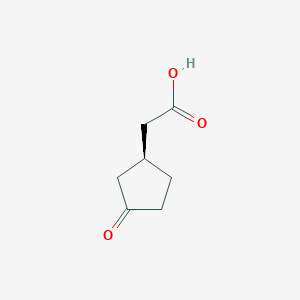
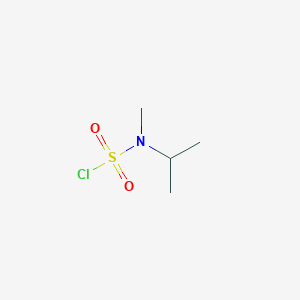
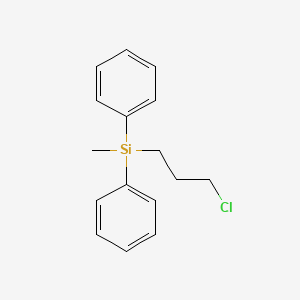


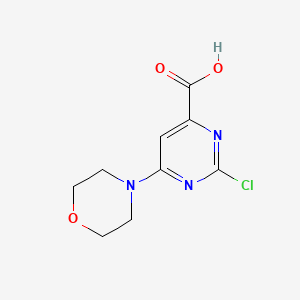
![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)
![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)
